

ONC213 Technical Support Center: Managing Preclinical Off-Target Effects

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Compound of Interest

Compound Name: ONC213

Cat. No.: B13145634

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This technical support center provides researchers, scientists, and drug development professionals with guidance on managing potential off-target effects of **ONC213** in preclinical models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for **ONC213**?

ONC213's primary mechanism of action is the inhibition of α -ketoglutarate dehydrogenase (α -KGDH), a key enzyme in the TCA cycle.^{[1][2][3]} This inhibition leads to a suppression of mitochondrial respiration and oxidative phosphorylation (OXPHOS), inducing a mitochondrial stress response.^{[1][3][4]} This ultimately results in reduced translation of the anti-apoptotic protein MCL-1, leading to apoptosis in cancer cells, particularly those reliant on OXPHOS such as acute myeloid leukemia (AML) cells.^{[1][2][4]}

Q2: What are the known off-target effects or toxicities of **ONC213** in preclinical models?

Preclinical studies have demonstrated that **ONC213** has a favorable safety profile with low toxicity to normal hematopoietic cells.^{[1][3][5]} The most commonly reported adverse event in mouse models is transient and reversible weight loss, particularly at higher doses.^[1] In one study, mice treated with 125 mg/kg of **ONC213** exhibited this transient weight loss.^[1] However, it is crucial to note that necropsies in these studies indicated that animal deaths were attributable to leukemia progression rather than drug-induced toxicity.^[1] Combination therapy

of **ONC213** with venetoclax was also reported to be well-tolerated, with mice maintaining their body weight.

Q3: How can I monitor for potential **ONC213**-related toxicities in my animal models?

Consistent and thorough monitoring is crucial for identifying and managing any potential adverse effects. Key monitoring parameters include:

- Daily Body Weight Measurement: Track the body weight of each animal daily. A significant and sustained weight loss (e.g., >15%) may necessitate a dose reduction or a temporary cessation of treatment.[\[1\]](#)
- Clinical Observations: Daily visual assessment of the animals for any signs of distress, such as changes in posture, activity levels, grooming habits, or signs of pain.
- Complete Blood Counts (CBCs): Periodic blood sample analysis can help monitor for any unforeseen effects on hematological parameters, although **ONC213** is reported to have negligible toxicity on normal hematopoietic cells.[\[1\]](#)[\[3\]](#)[\[5\]](#)
- Serum Chemistry: At the study endpoint or if toxicity is suspected, serum analysis for liver and kidney function markers (e.g., ALT, AST, creatinine) can provide valuable information.

Q4: What steps can I take if I observe significant weight loss in my experimental animals?

If significant weight loss is observed, consider the following troubleshooting steps:

- Dose Adjustment: As weight loss has been shown to be dose-dependent, reducing the dosage of **ONC213** may alleviate this effect while potentially maintaining efficacy.
- Dosing Schedule Modification: Implementing a less frequent dosing schedule, for example, every other day or a 5-day on/2-day off schedule, could allow for recovery between doses. One study noted that a group of mice given 75 mg/kg **ONC213** had two days off during a 16-day treatment period.[\[1\]](#)
- Supportive Care: Ensure easy access to food and water. Providing nutritional supplements or a more palatable diet can help mitigate weight loss.

- Vehicle Control Comparison: Always compare the weight changes and clinical signs to the vehicle-treated control group to differentiate between drug-related effects and other experimental variables.

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Significant and sustained weight loss (>15%)	High dosage of ONC213.	<ol style="list-style-type: none">Reduce the daily dose of ONC213.Switch to an intermittent dosing schedule.Provide supportive care (e.g., nutritional supplements).Temporarily halt dosing until weight stabilizes.
No observable anti-tumor efficacy	Insufficient drug exposure or tumor model resistance.	<ol style="list-style-type: none">Confirm the formulation and administration route are correct.Consider a higher dose, while carefully monitoring for weight loss.Evaluate the dependence of your tumor model on OXPHOS; cells less reliant on this pathway may be less sensitive.
Variable anti-tumor response within a cohort	Inconsistent drug administration or tumor heterogeneity.	<ol style="list-style-type: none">Ensure precise and consistent oral gavage technique.Characterize the molecular profile of your preclinical model to assess for potential resistance mechanisms.

Quantitative Data Summary

Preclinical Model	ONC213 Dosage	Observed Effects	Reference
MV4-11 Xenograft Mice	75 mg/kg (p.o., daily)	Increased median survival from 33 to 43.5 days with almost no weight loss.	[1]
MV4-11 Xenograft Mice	125 mg/kg (p.o., daily)	Nearly doubled survival from 33 to 62 days with transient, reversible weight loss.	[1]
PDX Model (J000106565)	60-75 mg/kg (p.o., daily)	Potent decrease in leukemia stem cells (LSCs).	[1]
MV4-11 Xenograft Mice	75 mg/kg (p.o., daily) + 25 mg/kg Venetoclax	Combination was well-tolerated, and prolonged survival.	

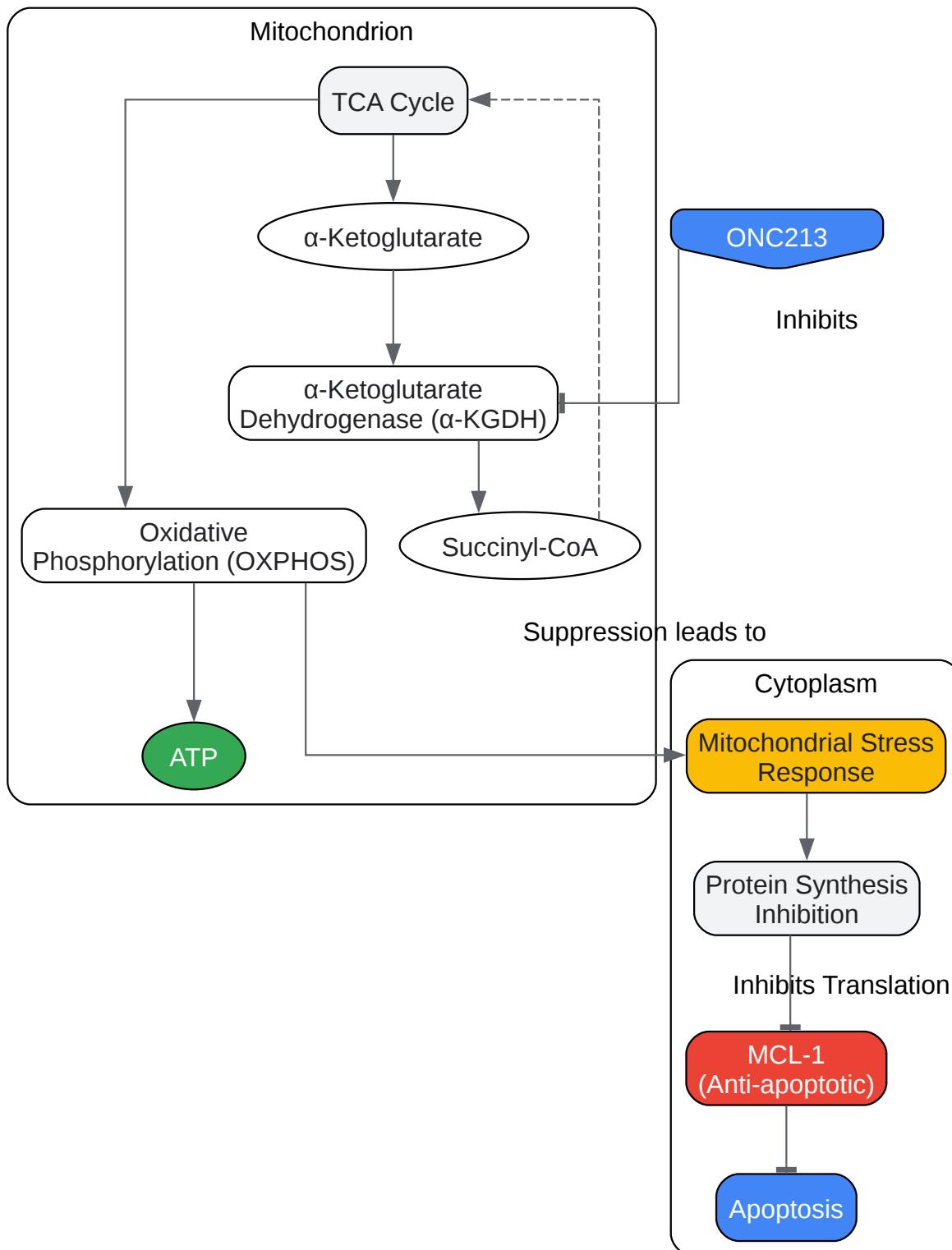
Experimental Protocols

In Vivo Efficacy Study in an AML Xenograft Model

- Animal Model: Immunocompromised mice (e.g., NSG or NOD/SCID) are typically used.
- Cell Line and Implantation: An AML cell line, such as MV4-11, is injected intravenously (e.g., 1×10^6 cells per mouse) to establish the leukemia model.
- Treatment Groups:
 - Vehicle Control (e.g., 3% ethanol, 1% polyoxyethylene (20) sorbitan monooleate in USP water)
 - **ONC213** (e.g., 75 mg/kg or 125 mg/kg)
- Drug Formulation and Administration:
 - Prepare a suspension of **ONC213** in the vehicle solution.

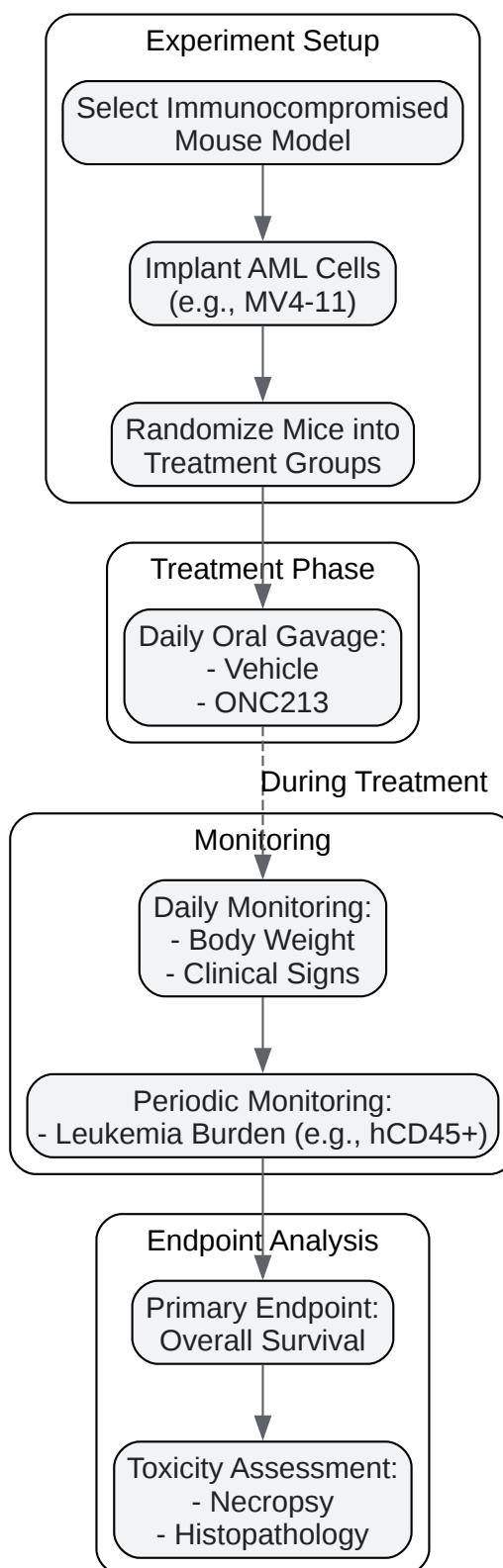
- Administer the designated dose daily via oral gavage (p.o.).
- Monitoring:
 - Record body weight and observe for clinical signs of toxicity daily.
 - Monitor leukemia progression through peripheral blood sampling for human CD45+ cells or by observing for signs of disease (e.g., hind-limb paralysis).
- Endpoint: The primary endpoint is typically overall survival. Euthanize animals when they meet pre-defined endpoint criteria (e.g., >15% weight loss, severe clinical signs).[\[1\]](#)

Visualizations



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Caption: **ONC213** inhibits α -KGDH, leading to mitochondrial stress and apoptosis.

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Caption: Workflow for in vivo evaluation of **ONC213** in preclinical models.

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